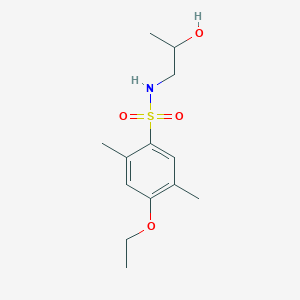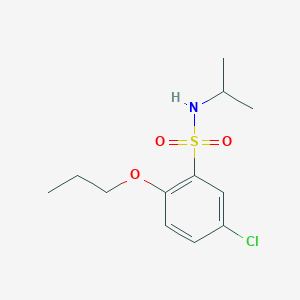
4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is a white or off-white crystalline powder that is used in scientific research for various purposes.
作用机制
The mechanism of action of 4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide are primarily related to its inhibition of carbonic anhydrase. This inhibition can lead to a decrease in the production of bicarbonate ions, which can affect the pH balance of the body. It can also lead to an increase in the production of carbon dioxide, which can affect respiratory function.
实验室实验的优点和局限性
The advantages of using 4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide in lab experiments include its ability to inhibit carbonic anhydrase, which can be useful in studying the role of this enzyme in biological systems. However, its limitations include its potential to affect the pH balance of the body and respiratory function, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide in scientific research. One direction is the development of new drugs that target carbonic anhydrase for the treatment of various diseases. Another direction is the study of the role of carbonic anhydrase in cancer, as it has been shown to be involved in tumor growth and metastasis. Additionally, the use of this compound in the development of new imaging agents for medical diagnosis is also a potential future direction.
Conclusion:
In conclusion, 4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide is a chemical compound that is used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to the development of new drugs and imaging agents for medical diagnosis.
合成方法
The synthesis of 4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 4-ethylsulfonyl-2,5-dimethylaniline with 2-chloro-1-propanol in the presence of a base. The resulting product is then treated with an acid to obtain the final compound.
科学研究应用
4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide is used in scientific research for various purposes. It is commonly used as a tool compound to study the role of sulfonamides in biological systems. It has also been used in the development of new drugs for the treatment of various diseases.
属性
产品名称 |
4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide |
|---|---|
分子式 |
C13H21NO4S |
分子量 |
287.38 g/mol |
IUPAC 名称 |
4-ethoxy-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-5-18-12-6-10(3)13(7-9(12)2)19(16,17)14-8-11(4)15/h6-7,11,14-15H,5,8H2,1-4H3 |
InChI 键 |
FGZATSVKLZRCLV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC(C)O)C |
规范 SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)

![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)




![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)
